4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
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Overview
Description
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable trifluoromethylated precursor with an amine under acidic conditions to form the tetrahydropyrimidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- Trifluoromethylpyridines
- Trifluoromethylbenzenes
- Trifluoromethylketones
Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2.ClH/c6-5(7,8)4-1-2-9-3-10-4;/h3-4H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGFKLCDBUCVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CNC1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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